![molecular formula C9H7NO3 B13524185 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . One common method includes the use of 1,2-dibromoethane as an alkylating agent . The reaction conditions often involve the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in solvents such as tert-butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimization of reaction conditions to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Direct oxidation using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Substitution: Alkylation reactions using agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: 1,2-dibromoethane or benzyl chloride in the presence of a base.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Applications De Recherche Scientifique
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe and as an inhibitor of protein kinases.
Medicine: Explored for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Employed as a corrosion inhibitor for carbon steel.
Mécanisme D'action
The mechanism of action of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, it likely binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . As a corrosion inhibitor, it forms a protective layer on the metal surface, preventing oxidation and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate .
- 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid .
Uniqueness
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-4-3-6-5(8)1-2-7(10-6)9(12)13/h1-2H,3-4H2,(H,12,13) |
Clé InChI |
KTRUKFRYCLOLEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1N=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


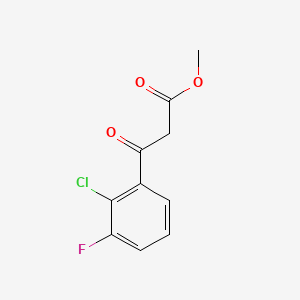
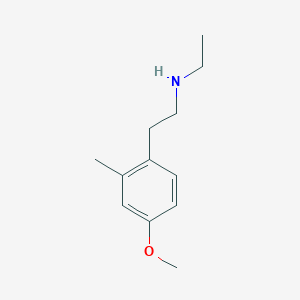
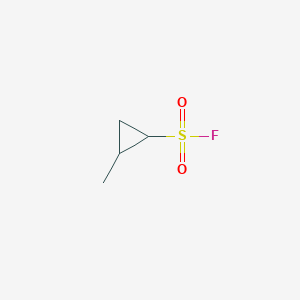
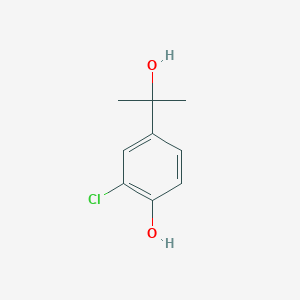
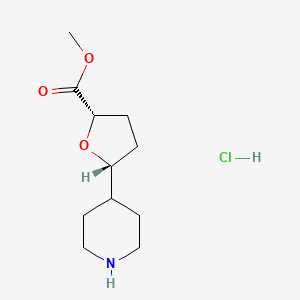

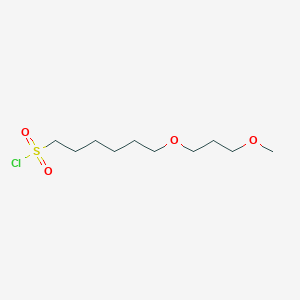
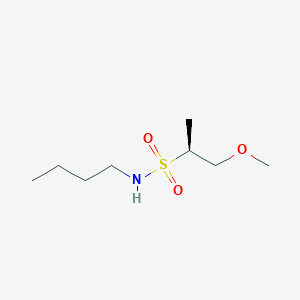
![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)

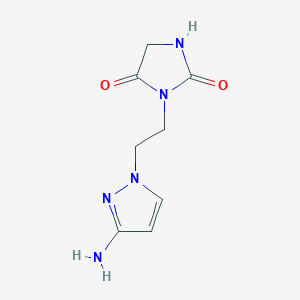
![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)

